Dinor-N(omega)-hydroxy-L-arginine

Description

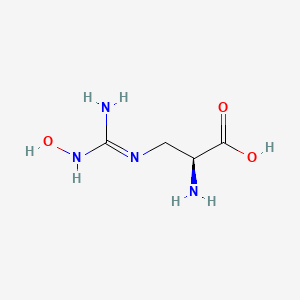

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N4O3 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[amino-(hydroxyamino)methylidene]amino]propanoic acid |

InChI |

InChI=1S/C4H10N4O3/c5-2(3(9)10)1-7-4(6)8-11/h2,11H,1,5H2,(H,9,10)(H3,6,7,8)/t2-/m0/s1 |

InChI Key |

RPHCSGPGZUWMRV-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)NO |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)NO |

Origin of Product |

United States |

Dinor N Omega Hydroxy L Arginine As a Mechanistic Probe in L Arginine Metabolism

N(omega)-hydroxy-L-arginine (NOHA) as an Endogenous Intermediate in the L-Arginine/NO Pathway

In the first step, L-arginine is hydroxylated at one of the guanidino nitrogens to form NOHA. nih.govnih.gov This initial reaction is dependent on cofactors including NADPH and tetrahydrobiopterin (B1682763) (BH4). nih.govcapes.gov.brcornell.edu The second step involves the oxidation of the intermediate NOHA, which yields the final products, NO and L-citrulline. nih.govnih.gov Isotope labeling studies have confirmed that the hydroxylated nitrogen of NOHA is exclusively oxidized to form NO. nih.govcapes.gov.br

The stoichiometry of cofactor consumption differs between the two steps. The synthesis of one mole of NO from L-arginine requires approximately 1.52 moles of NADPH. nih.govcapes.gov.brresearchgate.net However, when starting from the NOHA intermediate, only about 0.53 moles of NADPH are consumed to produce one mole of NO. nih.govcapes.gov.brresearchgate.netcornell.edu This highlights the distinct nature of the two oxidative processes. In studies with macrophage NOS, the apparent Michaelis constant (Km) for NOHA was found to be 6.6 µM, which is comparable to the Km for L-arginine (2.3 µM), indicating its efficiency as a substrate for the second step of the reaction. nih.govresearchgate.netcornell.edu The D-enantiomer, N(omega)-hydroxy-D-arginine, is not a substrate for NOS. nih.govcapes.gov.brcornell.edu

Beyond its role as a direct precursor to NO, NOHA also functions as a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate, L-arginine. nih.govhmdb.ca Arginase hydrolyzes L-arginine to produce L-ornithine and urea (B33335). nih.gov By inhibiting arginase, NOHA can effectively increase the local concentration of L-arginine, thereby modulating the biosynthesis of NO. nih.gov

Structural Analogy and Delineation of Dinor-N(omega)-hydroxy-L-arginine from Related Compounds

This compound (dinor-NOHA) is a structural analog of L-arginine and its hydroxylated derivatives. vulcanchem.com The prefix "dinor" signifies the removal of two methylene (B1212753) groups from the carbon backbone of the parent molecule, L-arginine. vulcanchem.com This structural modification distinguishes it from both NOHA, which retains the same carbon skeleton as L-arginine, and nor-N(omega)-hydroxy-L-arginine (nor-NOHA), which is truncated by a single carbon. vulcanchem.comontosight.ai These differences in side-chain length result in altered steric and electronic properties, which in turn influence their interactions with enzymes like NOS and arginase. vulcanchem.com

Table 1: Structural Comparison of L-Arginine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| L-arginine | C₆H₁₄N₄O₂ | 174.20 | Full six-carbon backbone, guanidino group. vulcanchem.com |

| N(omega)-hydroxy-L-arginine (NOHA) | C₆H₁₄N₄O₃ | 190.20 | Full six-carbon backbone, N-hydroxyguanidino group. hmdb.ca |

| nor-N(omega)-hydroxy-L-arginine (nor-NOHA) | C₅H₁₂N₄O₃ | 176.17 | One-carbon truncation, N-hydroxyguanidino group. vulcanchem.comontosight.ai |

| This compound (dinor-NOHA) | C₄H₁₀N₄O₃ | 162.15 | Two-carbon truncation, N-hydroxyguanidino group. vulcanchem.comnih.gov |

The biochemical activities of these compounds are closely linked to their structures. While L-arginine is the primary substrate for both NOS and arginase, its derivatives exhibit varied functionalities. nih.gov NOHA acts as both a NOS substrate and a potent arginase inhibitor. nih.govnih.gov In contrast, nor-NOHA is a significantly more powerful inhibitor of arginase than NOHA but is not a substrate for NOS. nih.govfrontiersin.org This selectivity makes nor-NOHA a valuable research tool for studying the functional consequences of arginase inhibition without directly interfering with NO production by NOS. nih.gov For instance, nor-NOHA inhibits arginase in murine macrophages with an IC₅₀ value of approximately 10-12 µM, whereas the IC₅₀ for NOHA is around 400-450 µM. nih.govnih.gov

The specific enzymatic interactions of dinor-NOHA are less characterized compared to NOHA and nor-NOHA. vulcanchem.com However, research has shown that under specific in vitro conditions, such as in the absence of the cofactor BH4, NOS II can oxidize dinor-NOHA to produce nitrite (B80452) and nitrate. vulcanchem.com This reaction is mediated by superoxide (B77818) radicals generated by the oxidase function of the enzyme and can be inhibited by compounds that disrupt electron transfer within the NOS heme domain. vulcanchem.com This positions dinor-NOHA as a specialized mechanistic probe to investigate particular aspects of NOS function, distinct from its more extensively studied analogs.

Table 2: Comparative Inhibitory Activity on Macrophage Arginase

| Compound | IC₅₀ Value (µM) | Potency Relative to NOHA |

|---|---|---|

| N(omega)-hydroxy-L-arginine (NOHA) | ~400 - 450 µM nih.govnih.gov | 1x |

| nor-N(omega)-hydroxy-L-arginine (nor-NOHA) | ~10 - 12 µM nih.gov | ~40x more potent |

Enzymatic Interactions and Inhibition Mechanisms of Dinor N Omega Hydroxy L Arginine

Arginase Inhibition by Dinor-N(omega)-hydroxy-L-arginine

This compound is recognized as an inhibitor of arginase, a key enzyme in the urea (B33335) cycle that hydrolyzes L-arginine to L-ornithine and urea. nih.govnih.gov By competing with the endogenous substrate L-arginine, it modulates the production of ornithine and urea. nih.govnih.gov The inhibition of arginase is a critical area of study because of the enzyme's role in various physiological and pathological processes, including the regulation of nitric oxide (NO) synthesis, as arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. nih.govnih.govnih.gov

The inhibitory potential of arginine analogues is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While extensive quantitative data for this compound is not as widely reported as for its counterparts like Nω-hydroxy-L-arginine (L-NOHA) and Nω-hydroxy-nor-L-arginine (nor-NOHA), its binding affinity is established through structural and comparative studies. For context, L-NOHA, an intermediate in the nitric oxide synthesis pathway, is a potent inhibitor of bovine liver arginase with a reported Ki value of 150 μM and an IC50 of 450 μM for macrophage arginase. nih.gov Another related inhibitor, nor-NOHA, is approximately 40 times more potent than L-NOHA in inhibiting arginase from unstimulated murine macrophages, with an IC50 value of 12 +/- 5 μM. cncb.ac.cn The high affinity of these related inhibitors underscores the effectiveness of the N-hydroxyguanidinium group in targeting the arginase active site. The highest affinity inhibitors of arginase are those that can effectively displace the metal-bridging hydroxide (B78521) ion and maintain a conserved network of hydrogen bonds. nih.gov

Inhibitory Potency of Arginase Inhibitors

| Compound | Enzyme Source | Parameter | Value |

|---|---|---|---|

| Nω-hydroxy-L-arginine (L-NOHA) | Bovine Liver Arginase | Ki | 150 μM nih.gov |

| Nω-hydroxy-L-arginine (L-NOHA) | Murine Macrophage Arginase | IC50 | 450 μM nih.gov |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophage Arginase | IC50 | 12 ± 5 μM cncb.ac.cn |

This table includes data for related compounds to provide context for the potency of this class of inhibitors.

The inhibitory mechanism of this compound is rooted in its specific structural interactions within the arginase active site. Arginase is a manganese metalloenzyme that utilizes a binuclear manganese cluster (Mn²⁺A-Mn²⁺B) for catalysis. nih.govnih.gov X-ray crystallography studies have provided detailed insights into how this compound binds to this active site. nih.gov

At the core of arginase activity is its binuclear manganese cluster, which activates a metal-bridging hydroxide ion to act as the nucleophile for attacking the guanidinium (B1211019) carbon of L-arginine. nih.govnih.gov Inhibitors like this compound interact directly with this metal center. nih.gov Structural analysis reveals that the Nω-hydroxy group of this compound forms a bridge between the two manganese ions (Mn²⁺A and Mn²⁺B) in the active site. This interaction is a key feature of its inhibitory action. nih.gov Specifically, the binding of this compound results in the net addition of one ligand to the manganese cluster. nih.gov

The binding of inhibitors to the arginase active site often involves the displacement of solvent molecules, particularly the metal-bridging hydroxide ion that is crucial for catalysis. nih.gov High-affinity inhibitors, a category to which N-hydroxylated arginine derivatives belong, are effective because they displace this key hydroxide ion. nih.gov In the case of this compound, its binding displaces the nucleophilic hydroxide bridge. nih.gov This displacement, coupled with its direct coordination to the manganese ions, fundamentally disrupts the catalytic machinery of the enzyme, rendering it inactive. nih.gov

Beyond the direct coordination with the manganese cluster, the stability of the enzyme-inhibitor complex is significantly reinforced by a network of hydrogen bonds. The α-amino and α-carboxylate groups of this compound are critical for its proper orientation and high-affinity binding within the active site. nih.gov These groups form a conserved array of hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor in a position that mimics the binding of the natural substrate, L-arginine. nih.gov This precise hydrogen bonding network is a hallmark of the highest affinity arginase inhibitors. nih.gov

The selectivity of an inhibitor for arginase over other enzymes, such as nitric oxide synthase (NOS), is determined by specific structural features of both the inhibitor and the enzyme's active site. For arginase inhibitors, the ability to interact favorably with the binuclear manganese cluster is a primary determinant of binding. nih.gov The Nω-hydroxyguanidinium moiety is particularly well-suited for this interaction. In contrast, the active site of NOS, which contains a heme group, has different requirements for substrate binding. nih.govnih.gov While both enzymes bind L-arginine, the specific interactions that stabilize the substrate and transition states are different. For arginase, the interaction with the manganese cluster is paramount, whereas for NOS, interactions with the heme and surrounding residues are critical. nih.govnih.gov The structure of this compound is thus tailored to exploit the unique bioinorganic chemistry of the arginase active site. nih.gov

Structural Basis of Arginase Active Site Interaction

Interaction Profile with Nitric Oxide Synthase (NOS) Isoforms

This compound (dinor-NOHA) is an analogue of L-arginine characterized by a significant structural modification: the removal of two carbons from the parent side chain. This alteration is critical in defining its interaction, or lack thereof, with the various isoforms of Nitric Oxide Synthase (NOS).

Lack of Substrate Utilization by NOS

Nitric Oxide Synthase catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO) through a two-step oxidative process. The first step involves the hydroxylation of L-arginine to form N(omega)-hydroxy-L-arginine (NOHA), which then acts as a tightly bound intermediate and substrate for the second step of the reaction. nih.govresearchgate.netresearchgate.net

Research demonstrates that analogues with modified carbon chains are not utilized as substrates by NOS. For instance, N(omega)-hydroxy-nor-L-arginine (nor-NOHA), which is truncated by a single carbon, is not a substrate for inducible NOS (iNOS). nih.govcncb.ac.cn Given that dinor-NOHA has an even shorter side chain (a two-carbon truncation), it is also not recognized or utilized as a substrate for catalytic turnover by NOS isoforms. The precise spatial arrangement and length of the L-arginine side chain are essential for correct positioning within the NOS active site to facilitate the complex oxidation reactions. The significantly shortened chain of dinor-NOHA prevents this necessary alignment, thus precluding its use as a substrate for NO synthesis.

While some in vitro studies have shown that under non-physiological, cofactor-free conditions (BH4-free), NOS II can oxidize N-hydroxyguanidines like dinor-NOHA, this reaction is mediated by superoxide (B77818) radicals and is not representative of the enzyme's canonical catalytic activity.

Absence of Direct Inhibitory Effect on NOS Catalytic Activity

Just as it is not a substrate, this compound does not function as a direct inhibitor of NOS catalytic activity. Studies on the closely related compound, nor-NOHA, have shown that it is neither a substrate nor an inhibitor for iNOS. nih.govcncb.ac.cn This lack of interaction is attributed to the stringent structural requirements of the NOS active site. The synthesis of effective NOS inhibitors typically involves modifying the guanidino group of L-arginine while retaining the original carbon skeleton to ensure binding to the active site. nih.gov The truncated nature of dinor-NOHA prevents it from binding effectively to the L-arginine binding site in a manner that would cause competitive inhibition.

Comparative Analysis of Structural Requirements for NOS versus Arginase Recognition

The differential effects of this compound on NOS and arginase are rooted in the distinct structural specificities of their respective active sites. Arginase and NOS compete for the same substrate, L-arginine, but exhibit different tolerances for structural analogues. researchgate.net

Structural Modifications of L-Arginine Analogues The key difference between L-arginine and its hydroxy-derivatives lies in the side chain length and the terminal guanidino group.

| Compound | Structural Features |

|---|---|

| L-arginine | Full five-carbon chain with a terminal guanidino group. |

| N(omega)-hydroxy-L-arginine (NOHA) | Full five-carbon chain with a hydroxylamino (-NHOH) substituent on a terminal guanidino nitrogen. |

| nor-N(omega)-hydroxy-L-arginine (nor-NOHA) | One-carbon truncation of the side chain (four-carbon backbone) with a terminal hydroxylamino group. |

| This compound (dinor-NOHA) | Two-carbon truncation of the side chain (three-carbon backbone) with a terminal hydroxylamino group. |

Arginase Recognition: The active site of arginase demonstrates considerable plasticity, accommodating L-arginine analogues with shorter side chains. In fact, shortening the carbon chain can enhance inhibitory potency. NOHA is a potent inhibitor of arginase, and nor-NOHA is an even more powerful inhibitor. nih.govnih.gov This indicates that the crucial recognition points for arginase binding—the α-amino and carboxyl groups—can be brought closer to the catalytic manganese cluster in the active site without losing affinity. nih.gov

| Compound | Reported Arginase Inhibition (IC₅₀) |

|---|---|

| N(omega)-hydroxy-L-arginine (NOHA) | ~400 µM (unstimulated murine macrophages) nih.gov |

| nor-N(omega)-hydroxy-L-arginine (nor-NOHA) | ~10-12 µM (stimulated murine macrophages) nih.gov |

A lower IC₅₀ value indicates greater inhibitory potency.

NOS Recognition: In stark contrast, the NOS active site is highly selective for the specific length and conformation of the L-arginine side chain. nih.gov This rigidity is necessary to align the terminal guanidino nitrogen for hydroxylation and subsequent oxidation. The removal of even one carbon atom, as in nor-NOHA, is sufficient to disrupt this precise positioning, abolishing its capacity to serve as either a substrate or a direct inhibitor. nih.govcncb.ac.cn Consequently, the more significant two-carbon truncation in dinor-NOHA ensures it cannot be productively bound by any NOS isoform for catalysis or direct inhibition.

Molecular and Structural Characterization of Dinor N Omega Hydroxy L Arginine Complexes

X-ray Crystallographic Analysis of Arginase in Complex with Dinor-N(omega)-hydroxy-L-arginine

The three-dimensional structure of rat arginase I in complex with this compound has been determined by X-ray crystallography, providing a detailed snapshot of the inhibitor bound within the enzyme's active site. nih.govrcsb.org This structural information is publicly available through the Protein Data Bank (PDB) under the accession code 1T4T. rcsb.org The analysis of this complex reveals crucial insights into the mechanism of inhibition.

The crystallographic data for the arginase-Dinor-N(omega)-hydroxy-L-arginine complex was obtained at a resolution of 2.20 Å. rcsb.org This level of detail allows for a precise mapping of the atomic positions and the interactions between the inhibitor and the amino acid residues of the enzyme.

Crystallographic Data for Arginase-Dinor-N(omega)-hydroxy-L-arginine Complex (PDB: 1T4T)

| Parameter | Value |

|---|---|

| Resolution (Å) | 2.20 |

| R-Value Work | 0.258 |

| R-Value Free | 0.281 |

| PDB ID | 1T4T |

Data sourced from RCSB PDB. rcsb.org

A key feature of arginase is its binuclear manganese cluster, which is essential for its catalytic activity. nih.gov this compound interacts directly with this metal center. The N-hydroxy group of the inhibitor coordinates with one of the manganese ions (Mn²⁺) in the active site. nih.gov This interaction is a critical component of its inhibitory function.

The binding of this compound also involves a network of hydrogen bonds with surrounding amino acid residues, further stabilizing the complex. These interactions anchor the inhibitor in a specific orientation within the active site, preventing the binding and hydrolysis of the natural substrate, L-arginine. Specifically, the α-amino and α-carboxylate groups of the inhibitor form conserved hydrogen bonds with the enzyme. nih.gov

Key Interactions of this compound in the Arginase Active Site

| Inhibitor Moiety | Interacting Enzyme Component | Type of Interaction |

|---|---|---|

| N-hydroxy group | Binuclear Manganese Cluster (Mn²⁺) | Coordination |

| α-Amino group | Amino acid residues | Hydrogen bonding |

| α-Carboxylate group | Amino acid residues | Hydrogen bonding |

Based on findings from Cama et al. (2004). nih.gov

Computational Modeling and Docking Studies of Ligand-Enzyme Interactions

While specific computational modeling and docking studies exclusively focused on the this compound-arginase complex are not extensively reported in the literature, the available crystallographic structure (PDB: 1T4T) provides a robust foundation for such investigations. Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable for understanding the energetic and dynamic aspects of ligand-enzyme binding.

Molecular docking simulations would utilize the 3D coordinates of the arginase active site from the 1T4T structure to predict the binding pose of this compound. The primary goal of such a study would be to replicate the experimentally observed binding mode and to calculate a binding affinity score. The key interactions identified in the X-ray structure, particularly the coordination to the manganese cluster and the hydrogen bonds, would serve as crucial validation points for the accuracy of the docking protocol.

Predicted Focus of Computational Docking Studies

| Computational Task | Objective | Key Parameters to Analyze |

|---|---|---|

| Docking Pose Prediction | To accurately predict the orientation and conformation of the inhibitor in the active site. | Root Mean Square Deviation (RMSD) from the crystallographic pose. |

| Binding Affinity Estimation | To calculate the theoretical binding energy of the inhibitor to the enzyme. | Docking score, which reflects the predicted free energy of binding. |

| Interaction Analysis | To identify and characterize the non-covalent interactions between the inhibitor and the enzyme. | Hydrogen bonds, ionic interactions, and coordination with the manganese ions. |

Molecular dynamics (MD) simulations could further elaborate on the stability of the arginase-inhibitor complex over time. By simulating the movements of the atoms in the complex, MD can provide insights into the flexibility of the active site loops and the dynamic nature of the hydrogen bonding network. Such simulations would be instrumental in confirming the stable binding of this compound and in elucidating the role of water molecules in mediating interactions within the active site. The findings from these computational studies would be expected to corroborate the static picture provided by X-ray crystallography, offering a more complete understanding of the molecular recognition process.

Impact on L Arginine Bioavailability and Downstream Metabolic Fluxes

Modulation of Cellular L-Arginine Concentrations via Arginase Inhibition

The primary mechanism by which Dinor-N(omega)-hydroxy-L-arginine, a member of the N-hydroxy-L-arginine (NOHA) family of inhibitors, affects cellular metabolism is through the competitive inhibition of arginase. nih.govcncb.ac.cn Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). nih.gov By blocking this enzymatic step, the inhibitor effectively prevents the degradation of L-arginine, leading to an increase in its intracellular concentration.

Research has demonstrated that the inhibition of arginase by compounds like N(omega)-hydroxy-nor-L-arginine (nor-NOHA), a closely related and extensively studied arginase inhibitor, leads to a measurable increase in cellular L-arginine levels. nih.gov In a study using endothelial cells, treatment with nor-NOHA at a concentration of 0.5 mM resulted in a 14% increase in total cellular L-arginine concentrations. nih.gov This elevation of the substrate pool for other L-arginine-dependent enzymes is the foundational step through which the inhibitor exerts its downstream effects.

Table 1: Effect of the Arginase Inhibitor nor-NOHA on Endothelial Cell Metabolites

| Metabolite | Change upon nor-NOHA Treatment (0.5 mM) | Source |

|---|---|---|

| L-Arginine | +14% | nih.gov |

| L-Ornithine | -17% | nih.gov |

| Putrescine | -65% | nih.gov |

| Spermidine | -74% | nih.gov |

Indirect Effects on Nitric Oxide (NO) Production via Substrate Availability

A critical consequence of increased L-arginine bioavailability is the enhanced production of nitric oxide (NO). oup.com Both arginase and nitric oxide synthase (NOS) enzymes compete for the same substrate: L-arginine. nih.govoup.com In many physiological and pathological conditions, upregulated arginase activity can limit the amount of L-arginine available to NOS, thereby suppressing NO synthesis. oup.comfrontiersin.org This phenomenon is sometimes referred to as "arginine steal". oup.com

By inhibiting arginase, this compound effectively redirects the metabolic flux of L-arginine away from the urea cycle and towards the NOS pathway. nih.gov This increased substrate availability for NOS leads to a higher rate of NO production. Studies using nor-NOHA have confirmed this indirect mechanism. In stimulated murine macrophages, which express both arginase and inducible NOS (iNOS), inhibition of arginase with nor-NOHA resulted in a significant increase in the accumulation of nitrite (B80452) and L-citrulline, the stable byproducts of NO synthesis. cncb.ac.cnnih.gov This effect demonstrates that by preserving the local L-arginine pool, arginase inhibitors can potentiate NO production without directly interacting with the NOS enzyme itself. cncb.ac.cnnih.gov

Influence on L-Ornithine and Polyamine Biosynthesis Pathways

The metabolic pathway leading to the synthesis of polyamines—such as putrescine, spermidine, and spermine—begins with the conversion of L-arginine to L-ornithine by arginase. nih.govnih.gov L-ornithine is then decarboxylated by ornithine decarboxylase (ODC) to form putrescine, the precursor for higher polyamines. nih.gov Polyamines are essential for cell proliferation and growth. nih.govresearchgate.net

This compound, by inhibiting arginase, directly curtails the production of L-ornithine from L-arginine. nih.gov This reduction in the precursor pool subsequently limits the entire polyamine biosynthesis pathway. Research has shown that arginase inhibition significantly depletes cellular concentrations of ornithine and its downstream products. nih.gov For instance, treating endothelial cells with nor-NOHA led to a 17% decrease in ornithine, a 65% decrease in putrescine, and a 74% decrease in spermidine. nih.gov This demonstrates a potent inhibitory effect on polyamine synthesis, which is a direct consequence of reduced substrate (L-ornithine) availability. nih.govnih.gov

Methodological Approaches in Dinor N Omega Hydroxy L Arginine Research

Biochemical Assay Methodologies for Enzyme Kinetics

Biochemical assays are fundamental to understanding how a compound interacts with its target enzyme. These in vitro methods utilize purified or partially purified enzymes to measure kinetic parameters in a controlled environment, providing insights into the compound's potency and mechanism of inhibition.

Determination of Enzyme Inhibition Constants (K_i, IC_50)

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (K_i). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The K_i is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.

For arginine analogues that target arginase, these constants are determined by measuring the rate of L-arginine hydrolysis into L-ornithine and urea (B33335) in the presence of varying concentrations of the inhibitor. Studies on nor-NOHA, a potent arginase inhibitor, have established its IC₅₀ values against arginase from different sources. For instance, nor-NOHA inhibits arginase from unstimulated murine macrophages with an IC₅₀ of 12 ± 5 µM, and from stimulated macrophages with an IC₅₀ of 10 ± 3 µM. nih.gov In comparison, the parent compound NOHA is a much weaker inhibitor of macrophage arginase, with an IC₅₀ of 400 ± 50 µM. nih.gov Against rat liver arginase, nor-NOHA demonstrates an even higher potency with a reported IC₅₀ of 2 µM. sigmaaldrich.com

These values are typically determined by incubating the enzyme (e.g., purified rat liver arginase) with its substrate (L-arginine) and a range of inhibitor concentrations. The reaction rate is then measured, often by quantifying the amount of urea produced. The data is plotted as enzyme activity versus inhibitor concentration to calculate the IC₅₀.

| Compound | Enzyme Source | Inhibition Value (IC50) |

|---|---|---|

| N(omega)-hydroxy-L-arginine (NOHA) | Murine Macrophage Arginase | 400 ± 50 µM |

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophage Arginase (unstimulated) | 12 ± 5 µM |

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophage Arginase (stimulated) | 10 ± 3 µM |

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase | 2 µM |

Spectrophotometric and Chromatographic Techniques for Metabolite Quantification

To monitor the enzymatic reaction and the effects of inhibitors, it is essential to accurately quantify the substrate and its metabolites. Spectrophotometric and chromatographic methods are standard approaches for this purpose.

Spectrophotometric assays are often used for their simplicity and high-throughput capability. A common method for quantifying arginase activity involves measuring the production of urea. This is achieved by adding a reagent like α-isonitrosopropiophenone, which reacts with urea under heating in an acidic environment to produce a colored product that can be measured with a spectrophotometer.

Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC), offer high sensitivity and specificity for separating and quantifying multiple metabolites simultaneously. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing L-arginine and its related metabolites in biological fluids. nih.gov These methods allow for the precise measurement of the consumption of the substrate (L-arginine) and the production of metabolites like L-ornithine and L-citrulline.

Spectroscopic Techniques for Ligand Binding Studies

Spectroscopic techniques are employed to investigate the direct interaction between an inhibitor and the enzyme's active site. While specific studies on Dinor-NOHA are not available, research on related compounds provides a framework for these methodologies. For instance, X-ray crystal structures of NOHA analogues bound to neuronal nitric oxide synthase (nNOS) have been solved to reveal molecular-level interactions, such as the presence of an active site water molecule. nih.gov

Such structural studies help to rationalize the potency and selectivity of inhibitors and guide the design of new, more effective compounds. By visualizing how an inhibitor like Dinor-NOHA fits into the active site of arginase, researchers can understand the key interactions that determine its binding affinity.

In Vitro Cellular Systems and Co-culture Models

Moving from purified enzymes to a cellular context is a critical step in drug discovery. In vitro cellular systems, including cell lines and primary cells, allow researchers to study the effects of a compound in a more biologically relevant environment, considering factors like cell permeability and metabolism.

Analysis of Arginase Activity in Cell Lysates and Intact Cells

To assess an inhibitor's efficacy within a cell, arginase activity is measured in both cell lysates and intact cells. For cell lysate analysis, cells are cultured and then broken open (lysed) to release their contents. The total arginase activity in this lysate is then measured, typically using the aforementioned spectrophotometric urea assay. This approach confirms that the compound can inhibit the target enzyme in the complex environment of the cell's cytoplasm. For example, studies have shown significant arginase inhibition in cell lysates of cultures treated with nor-NOHA. researchgate.net

In intact cells , the analysis focuses on the functional consequences of arginase inhibition. This involves measuring the depletion of L-arginine from the culture medium and the production of L-ornithine. researchgate.net By treating intact cells with the inhibitor and analyzing samples of the supernatant over time using techniques like HPLC, researchers can determine if the compound effectively enters the cell and engages its target. Studies on leukemic cells have shown that nor-NOHA treatment restores intracellular arginine levels that are depleted under hypoxic conditions, confirming the inhibition of arginase activity within the cells. nih.gov

Assessment of NO Production and L-Citrulline Accumulation in Cellular Supernatants

Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. nih.gov Therefore, inhibiting arginase is expected to increase the availability of L-arginine for NOS, potentially leading to increased production of nitric oxide (NO) and L-citrulline.

The assessment of NO production is commonly performed indirectly by measuring the accumulation of its stable oxidation products, nitrite (B80452) and nitrate, in the cellular supernatant using the Griess assay. L-citrulline accumulation is typically measured via HPLC or LC-MS.

The relationship is complex, as the inhibitor itself may interact with NOS. NOHA, for example, is an intermediate in the NOS pathway and can be a substrate for NOS, leading to NO production. wikipedia.orgmdpi.com In contrast, nor-NOHA is reported to be neither a substrate nor an inhibitor of iNOS. nih.gov However, some research indicates that nor-NOHA can spontaneously release an NO-like molecule in cell culture media, which can complicate the interpretation of results. nih.gov Therefore, when evaluating a new compound like Dinor-NOHA, it is crucial to determine its direct effects on NOS isoforms to correctly interpret changes in NO and L-citrulline levels. Studies with nor-NOHA in murine macrophages have shown that arginase inhibition leads to an increase in nitrite and L-citrulline accumulation, but this effect is often observed after prolonged incubation periods (e.g., more than 12 hours). nih.gov

Preclinical Animal Models for Investigating Biological Consequences

The in vivo examination of Dinor-N(omega)-hydroxy-L-arginine has been conducted across a range of preclinical animal models, shedding light on its therapeutic potential in various pathological conditions where arginase activity is implicated.

Evaluation of Arginase-Dependent Phenotypes in Animal Models

Researchers have utilized several animal models to assess the impact of this compound on phenotypes driven by arginase activity. These models span diseases characterized by inflammation, immune dysregulation, and tissue injury.

In a murine model of chronic asthma , the administration of nebulized this compound demonstrated significant efficacy. elsevier.es Treatment with this compound in ovalbumin-sensitized and challenged mice led to a notable increase in the concentration of L-arginine in lung homogenates. elsevier.es Histological analysis revealed that this compound reversed the abnormal histological findings associated with asthma, including a significant reduction in total inflammatory cells in the lung lavage fluid. elsevier.esnih.gov Furthermore, it significantly improved all histological parameters measured, with the exception of the number of mast cells, to a degree comparable to the corticosteroid budesonide. elsevier.es In terms of airway physiology, this compound administration significantly decreased methacholine-induced airway hyperreactivity, an effect that was found to be dependent on the presence of nitric oxide synthase 2 (NOS2). nih.gov

A rat model of liver ischemia-reperfusion (I/R) injury has also been employed to investigate the protective effects of this compound. In a model of orthotopic syngeneic liver transplantation in Lewis rats, administration of this compound before and after graft reperfusion markedly improved outcomes. nih.gov The treatment blunted the increase in serum arginase activity by 80% and preserved serum arginine levels. nih.gov Consequently, there was a 50% reduction in the release of serum liver enzymes, and liver histology showed a significant improvement in the degree of necrosis compared to the saline-treated group. nih.gov

The role of this compound has also been explored in infectious disease models. In a murine model of pulmonary tuberculosis , the in vivo efficacy of this compound was found to be limited. While a trend towards a reduced Mycobacterium tuberculosis burden in the lungs of Balb/cJ mice was observed, the treatment paradoxically led to an increase in arginase activity in lung supernatants. nih.gov

These studies collectively highlight the diverse applications of preclinical animal models in characterizing the in vivo effects of this compound on arginase-dependent disease phenotypes.

Comparative Studies with Other N-hydroxyarginine Analogues in Vivo

While direct head-to-head in vivo comparative studies between this compound and other N-hydroxyarginine analogues are not extensively documented in the currently available literature, in vitro data provides a strong basis for inferred in vivo differences. The primary analogue for comparison is N(omega)-hydroxy-L-arginine (NOHA), the parent compound from which this compound is derived.

In studies utilizing murine macrophages, this compound was demonstrated to be a significantly more potent inhibitor of arginase than NOHA. nih.gov Specifically, this compound inhibited the hydrolysis of L-arginine in unstimulated murine macrophages with an IC50 value of 12 ± 5 µM, which is approximately 40-fold more potent than NOHA (IC50 of 400 ± 50 µM). nih.gov In stimulated macrophages, this compound maintained its potent inhibitory activity with an IC50 value of 10 ± 3 µM. nih.gov

A critical distinction between the two analogues is their interaction with nitric oxide synthase (NOS). Unlike NOHA, this compound is neither a substrate nor an inhibitor of inducible NOS (iNOS). nih.gov This selectivity makes this compound a more specific tool for studying the effects of arginase inhibition without the confounding variable of direct NOS modulation. nih.govnih.gov

The in vivo implications of these differences can be inferred from the outcomes observed in the animal models. The beneficial effects of this compound in the asthma and liver I/R models are likely attributable to its potent and selective arginase inhibition, leading to increased L-arginine availability for NOS and subsequent nitric oxide production, as well as reduced production of downstream products of arginase such as ornithine and polyamines which can contribute to inflammation and tissue remodeling.

Emerging Research Avenues for Dinor N Omega Hydroxy L Arginine and Analogues

Rational Design of Novel Arginase Inhibitors Based on Dinor-N(omega)-hydroxy-L-arginine Scaffold

The quest for potent and selective arginase inhibitors has led researchers to explore the structural scaffold of N(omega)-hydroxy-L-arginine (NOHA), an endogenous inhibitor of arginase and an intermediate in the nitric oxide (NO) synthesis pathway. nih.govnih.govcornell.edu The discovery that NOHA could regulate arginase activity spurred the development of its analogues, including N(omega)-hydroxy-nor-L-arginine (nor-NOHA) and this compound (dinor-NOHA), as potential therapeutic agents. researchgate.netresearchgate.net

The rational design of these inhibitors focuses on modifying the L-arginine structure to enhance binding affinity and selectivity for the two isoforms of arginase, ARG1 and ARG2. nih.gov Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). cornell.eduresearchgate.net The active site of arginase contains a binuclear manganese cluster that is crucial for its catalytic activity. researchgate.net

The design strategy for NOHA-based inhibitors involves the N(omega)-hydroxyguanidinium group, which mimics the guanidinium (B1211019) group of L-arginine and interacts with the manganese cluster in the active site. nih.gov Shortening the carbon chain of NOHA to create nor-NOHA and dinor-NOHA has been a key strategy to improve inhibitory potency. For instance, nor-NOHA was found to be approximately 40 times more potent than NOHA in inhibiting arginase in murine macrophages. cncb.ac.cn

X-ray crystallography studies of arginase complexed with inhibitors have provided valuable insights into the binding interactions. researchgate.net These studies have shown that the α-amino acid moiety of the inhibitors forms a hydrogen-bond network within the active site. researchgate.net In the case of dinor-NOHA, while it displays an analogous hydrogen-bond network to longer derivatives, the shorter chain length affects the interaction of the guanidine (B92328) function with the dimanganese cluster. researchgate.net

Further modifications to the dinor-NOHA scaffold are being explored to optimize its inhibitory activity. These include the synthesis of α,α-disubstituted derivatives and the incorporation of different functional groups to enhance interactions with the enzyme's active site. cornell.edu The goal is to develop inhibitors with high specificity for either ARG1 or ARG2, as these isoforms have distinct physiological roles and cellular localizations. nih.govresearchgate.net

Table 1: Comparison of Arginase Inhibitors Based on the N(omega)-hydroxy-L-arginine Scaffold

| Compound | Target Enzyme | IC50 / Ki | Reference |

| N(omega)-hydroxy-L-arginine (NOHA) | Bovine Liver Arginase | Ki = 150 µM | nih.gov |

| N(omega)-hydroxy-L-arginine (NOHA) | Murine Macrophage Arginase | IC50 = 400 +/- 50 µM | cncb.ac.cn |

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophage Arginase | IC50 = 12 +/- 5 µM | cncb.ac.cn |

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Human ARG1 | Kd = 0.47 µM | researchgate.net |

| N(omega)-hydroxy-nor-L-arginine (nor-NOHA) | Human ARG2 | Kd = 51 nM | researchgate.net |

| This compound (dinor-NOHA) | Rat Liver Arginase | IC50 (pH 7.4) = 800 +/- 200 nM | researchgate.net |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Exploration of Systemic Biological Roles and Broader Metabolic Interconnections

The biological significance of this compound and its parent compounds, NOHA and nor-NOHA, extends beyond direct arginase inhibition and delves into the intricate network of metabolic pathways. A primary area of interest is the interplay between arginase and nitric oxide synthase (NOS), two enzymes that compete for the common substrate L-arginine. nih.govcncb.ac.cn

By inhibiting arginase, these compounds can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). nih.gov NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govpsu.edu Therefore, arginase inhibitors have therapeutic potential in conditions associated with endothelial dysfunction and impaired NO signaling, such as cardiovascular diseases. nih.gov

N(omega)-hydroxy-L-arginine (NOHA) itself is an intermediate in the biosynthesis of NO from L-arginine by NOS. cornell.edunih.govresearchgate.net The enzymatic process involves the oxidation of the hydroxylated nitrogen of NOHA to form NO and L-citrulline. cornell.edu This dual role of NOHA as both a NOS intermediate and an arginase inhibitor highlights the tight regulation and crosstalk between these two pathways. nih.gov

The metabolic interconnections also involve the urea cycle, where arginase plays a central role. researchgate.net Inhibition of arginase can modulate the levels of ornithine and urea, which have their own downstream metabolic fates. Furthermore, the broader metabolic impact of these inhibitors is an active area of investigation, with studies exploring their effects on polyamine and proline metabolism, which are linked to the L-arginine metabolic network. hmdb.ca

Recent research has also raised important considerations regarding the use of these compounds as research tools. For instance, it has been shown that nor-NOHA can spontaneously release a NO-like molecule in cell culture media, which could lead to experimental artifacts. nih.gov This underscores the need for careful experimental design and interpretation of results when studying the biological effects of these inhibitors.

Q & A

Q. How can the structural binding mechanism of Dinor-N(omega)-hydroxy-L-arginine to arginase be experimentally characterized?

Methodological Answer: To elucidate binding interactions, use X-ray crystallography (resolution ≤3.0 Å) to resolve the enzyme-inhibitor complex, as demonstrated in arginase complexes with N(omega)-hydroxy-L-arginine . Key steps include:

- Co-crystallizing arginase with the compound under optimized buffer conditions (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

- Analyzing active-site coordination geometry, hydrogen-bond networks, and Mn²⁺ ion interactions.

- Validate structural models using refinement software (e.g., PHENIX) and electron density maps.

Comparative analysis with substrate analogues (e.g., L-ornithine, urea) can identify competitive inhibition patterns .

Q. What experimental approaches are used to assess this compound’s inhibitory effect on arginase activity?

Methodological Answer: Employ enzyme kinetic assays to measure inhibition constants (Ki) and mechanism (competitive vs. non-competitive):

- Prepare recombinant arginase (e.g., human ARG1/2 isoforms) and monitor urea production via colorimetric assays (e.g., α-isonitrosopropiophenone method).

- Vary substrate (L-arginine) and inhibitor concentrations to generate Lineweaver-Burk plots.

- Confirm specificity using control inhibitors (e.g., S-(2-boronoethyl)-L-cysteine) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can this compound be quantified in biological samples?

Methodological Answer: Use reverse-phase HPLC with pre-column derivatization :

- Derivatize primary amines with OPA (ortho-phthalaldehyde) and secondary amines with FMOC (9-fluorenylmethyl chloroformate).

- Separate derivatives on a C18 column (e.g., 5 μm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA).

- Detect at dual wavelengths (338 nm for OPA, 262 nm for FMOC) and quantify against a calibration curve (25–2500 pmol range) .

Advanced Research Questions

Q. How does this compound modulate the metabolic crosstalk between arginase and nitric oxide synthase (NOS)?

Methodological Answer: Investigate reciprocal enzyme regulation via metabolic flux analysis and isotope tracing :

Q. What experimental strategies resolve contradictions in this compound’s dual role as an arginase inhibitor and NOS intermediate?

Methodological Answer: Apply structural and kinetic cross-validation :

- Compare inhibitor binding affinities (ITC) and catalytic turnover rates (stopped-flow spectroscopy) across enzyme isoforms.

- Use molecular dynamics (MD) simulations to model substrate channeling in cellular microdomains (e.g., caveolae).

- Validate hypotheses in knockout models (e.g., ARG1⁻/⁻ mice) to isolate pathway-specific effects .

Q. How do structural modifications (e.g., dinor chain length) influence this compound’s selectivity for arginase versus DDAH (dimethylarginine dimethylaminohydrolase)?

Methodological Answer: Perform structure-activity relationship (SAR) studies :

- Synthesize analogues with varying alkyl chain lengths (C2–C6) and hydroxylation patterns.

- Test inhibitory potency using arginase (urea assay) and DDAH (colorimetric ADMA hydrolysis assay).

- Correlate activity with docking scores (AutoDock Vina) and binding energy calculations (MM-GBSA) .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s pro- or anti-inflammatory effects in macrophage models?

Methodological Answer: Conduct context-dependent dose-response studies :

- Treat polarized macrophages (M1/M2) with 1–100 μM this compound under normoxic vs. hypoxic conditions.

- Measure NO (Griess assay), arginase activity, and cytokine profiles (ELISA/multiplex).

- Use RNA-seq to identify differential regulation of NF-κB, STAT, or HIF-1α pathways.

- Control for NOS uncoupling (e.g., superoxide production via DHE staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.